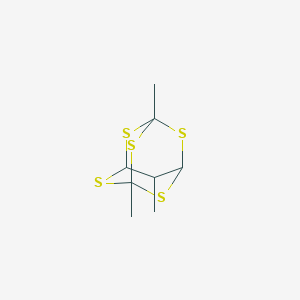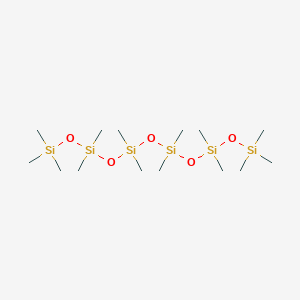
Tetradecamethylhexasiloxane
Vue d'ensemble
Description
Tetradecamethylhexasiloxane is an organosilicon compound with the molecular formula C14H42O5Si6 . It is a colorless to pale yellow liquid known for its low surface tension, low viscosity, and high thermal stability. This compound is widely used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradecamethylhexasiloxane can be synthesized through the reaction of hexamethylcyclotrisiloxane with a suitable catalyst. The reaction typically involves the use of strong acids or bases to facilitate the ring-opening polymerization of hexamethylcyclotrisiloxane, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrolysis and condensation of chlorosilanes. The process involves the reaction of chlorosilanes with water, followed by the removal of hydrochloric acid and the subsequent condensation of the resulting silanols to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of silanols and siloxane bonds.
Reduction: This compound is relatively stable and does not readily undergo reduction reactions.
Substitution: this compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Organometallic reagents or halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxane bonds.
Substitution: Various substituted siloxanes depending on the reagents used
Applications De Recherche Scientifique
Tetradecamethylhexasiloxane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Mécanisme D'action
The mechanism of action of tetradecamethylhexasiloxane involves its ability to form stable siloxane bonds and interact with various molecular targets. The compound’s unique structure allows it to act as a lubricant and defoaming agent by reducing surface tension and preventing the formation of foam. In biological applications, this compound’s biocompatibility and stability make it suitable for use in drug delivery systems and medical devices .
Comparaison Avec Des Composés Similaires
- Hexamethylcyclotrisiloxane
- Octamethylcyclotetrasiloxane
- Decamethylcyclopentasiloxane
- Dodecamethylcyclohexasiloxane
Comparison: Tetradecamethylhexasiloxane is unique due to its higher molecular weight and longer siloxane chain compared to similar compounds. This results in enhanced thermal stability and lower volatility, making it more suitable for high-temperature applications. Additionally, its low surface tension and viscosity provide superior lubricating and defoaming properties .
Propriétés
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42O5Si6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADANNTOYRVPQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059349 | |
| Record name | Tetradecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-52-8 | |
| Record name | Tetradecamethylhexasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecamethylhexasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecamethylhexasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECAMETHYLHEXASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z34S42KA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key thermodynamic properties of Tetradecamethylhexasiloxane, and why are they important?
A1: this compound (MD₄M) is a linear siloxane compound with various industrial applications. The research by [] focuses on determining fundamental thermodynamic properties such as density and speed of sound in the liquid state of MD₄M. These properties are crucial for understanding the behavior of MD₄M under different temperature and pressure conditions. Accurate data on these properties are essential for designing and optimizing processes where MD₄M is used, such as in organic Rankine cycle power plants [].
Q2: How can we determine the amount of this compound in a complex mixture, and what is the significance of this analysis?
A2: The research by [] presents a method for detecting and quantifying low molecular weight silicones, including this compound, in complex mixtures like biological tissues. The technique involves Gas Chromatography coupled with Atomic Emission Detection (GC/AED) and Gas Chromatography/Mass Spectrometry (GC/MS). This method allows researchers to identify specific silicone compounds based on their unique fragmentation patterns and quantify them based on silicon content []. This is particularly important for assessing the presence and levels of silicones in biological samples, potentially related to medical implants or environmental exposure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


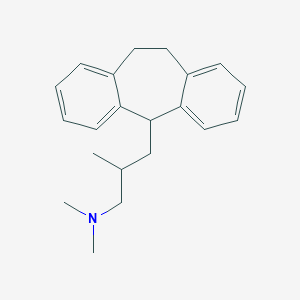
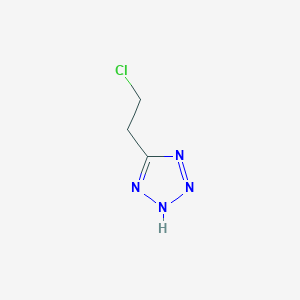


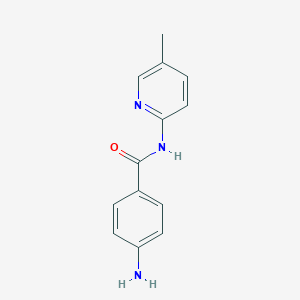
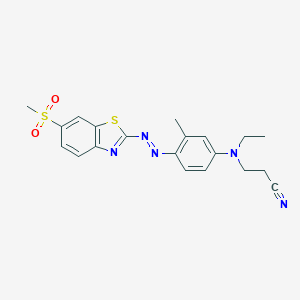
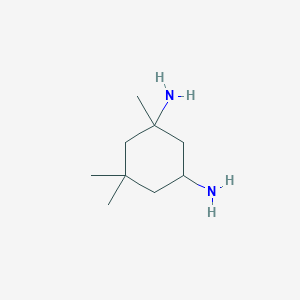
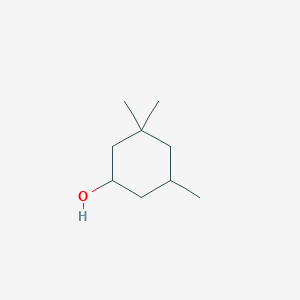
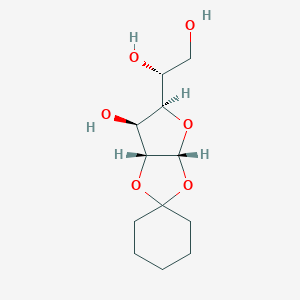
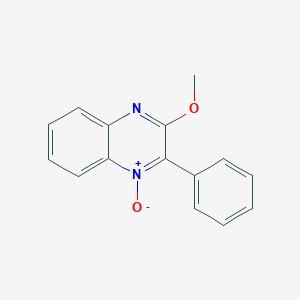
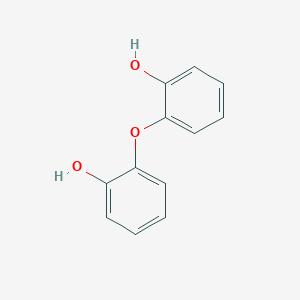
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)

